molecular formula C8H14Cl2N2 B2988208 methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride CAS No. 2193051-95-3

methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride

Cat. No.: B2988208
CAS No.: 2193051-95-3
M. Wt: 209.11
InChI Key: LBCWYZLEFPTFTN-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride is a chiral amine derivative featuring a pyridin-3-yl group attached to an ethyl backbone with a methylamine substituent in the (1S) configuration. The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents. The pyridine ring contributes to basicity and hydrogen-bonding capabilities, while the chiral center may influence biological activity and metabolic pathways .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-N-methyl-1-pyridin-3-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-4-3-5-10-6-8;;/h3-7,9H,1-2H3;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCWYZLEFPTFTN-KLXURFKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=CC=C1)NC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride typically involves the reaction of pyridine derivatives with methylamine under controlled conditions. One common method includes the use of (S)-1-(pyridin-3-yl)ethan-1-amine as a starting material, which is then methylated and subsequently converted to its dihydrochloride salt form .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Molecular and Structural Comparisons

The table below summarizes key attributes of methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride and related compounds:

Compound Name (IUPAC) Molecular Formula Molecular Weight Key Features Notable Properties/Applications References
This compound C₈H₁₂Cl₂N₂ ~207.92* Chiral (S)-configuration, pyridin-3-yl, dihydrochloride salt Pharmaceutical intermediate, enantioselective synthesis
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate C₉H₁₅Cl₂N₃O 252.14 Fused imidazo-pyridine ring, hydrate form Enhanced stability for storage; potential kinase inhibitors
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₃Cl₂N₃ 236.14 Pyrrolidine substituent (secondary amine) Increased basicity; ligand in metal catalysis
3-(4-Bromophenoxy)propylamine hydrochloride C₁₀H₁₃BrClNO 298.58 Bromophenoxy group, linear propyl chain Heavy atom for radiolabeling; antimicrobial applications
(1S)-2-Methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride C₈H₁₄Cl₂N₂O 225.12 Methoxy group, pyridin-2-yl substitution Improved solubility; CNS drug candidate

*Calculated based on molecular formula (C₈H₁₂N₂ + 2HCl).

Functional Group Impact on Properties

  • Pyridine vs. In contrast, the standalone pyridine in the target compound offers flexibility for conformational adjustments .
  • Substituent Effects: The bromophenoxy group in increases lipophilicity (logP) and introduces a heavy atom, making it suitable for X-ray crystallography or radiolabeling studies. The pyrrolidine substituent in elevates basicity (pKa ~10–11), favoring interactions with acidic biological targets like GPCRs or ion channels . The methoxy group in enhances aqueous solubility but reduces membrane permeability compared to the target compound’s simpler methylamine group .

Stereochemical and Positional Isomerism

  • Chirality: The (1S)-configuration of the target compound may confer selectivity in binding to stereospecific receptors (e.g., serotonin or dopamine receptors), whereas non-chiral analogs like lack this precision.
  • Pyridine Substitution Position : Pyridin-3-yl (target compound) vs. pyridin-2-yl () alters nitrogen orientation. Pyridin-3-yl allows hydrogen bonding at the meta-position, while pyridin-2-yl facilitates ortho-interactions, impacting ligand-receptor docking .

Solubility and Stability

  • The hydrate form in exhibits higher aqueous solubility (≥50 mg/mL) compared to the anhydrous target compound (~20 mg/mL estimated), critical for formulation in aqueous injectables.
  • Dihydrochloride salts (target compound, ) generally show better stability under acidic conditions than free bases, making them preferable for oral dosage forms .

Q & A

Q. What regulatory guidelines apply to preclinical studies using this compound?

  • Compliance checklist :
  • GHS compliance : Ensure SDS includes hazard statements (H302, H318) and precautionary measures (P305+P351+P338) even if unclassified .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before incineration by licensed facilities .

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